molecular formula C19H28N2O4 B12269843 4-{1-[(3,5-Dimethoxyphenyl)methyl]piperidine-3-carbonyl}morpholine

4-{1-[(3,5-Dimethoxyphenyl)methyl]piperidine-3-carbonyl}morpholine

Cat. No.: B12269843
M. Wt: 348.4 g/mol
InChI Key: ZEZXZZZNNOZHQI-UHFFFAOYSA-N
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Description

4-{1-[(3,5-Dimethoxyphenyl)methyl]piperidine-3-carbonyl}morpholine is a complex organic compound that features a piperidine ring, a morpholine ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(3,5-Dimethoxyphenyl)methyl]piperidine-3-carbonyl}morpholine typically involves multiple steps, starting with the preparation of the piperidine and morpholine rings. The dimethoxyphenyl group is then introduced through a series of reactions, such as Friedel-Crafts acylation or alkylation. The final step involves coupling the piperidine and morpholine rings with the dimethoxyphenyl group under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-{1-[(3,5-Dimethoxyphenyl)methyl]piperidine-3-carbonyl}morpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-{1-[(3,5-Dimethoxyphenyl)methyl]piperidine-3-carbonyl}morpholine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{1-[(3,5-Dimethoxyphenyl)methyl]piperidine-3-carbonyl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-{1-[(3,4-Dimethoxyphenyl)methyl]piperidine-3-carbonyl}morpholine
  • 4-{1-[(3,5-Dimethoxyphenyl)methyl]piperidine-3-carbonyl}piperazine

Uniqueness

4-{1-[(3,5-Dimethoxyphenyl)methyl]piperidine-3-carbonyl}morpholine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C19H28N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

[1-[(3,5-dimethoxyphenyl)methyl]piperidin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C19H28N2O4/c1-23-17-10-15(11-18(12-17)24-2)13-20-5-3-4-16(14-20)19(22)21-6-8-25-9-7-21/h10-12,16H,3-9,13-14H2,1-2H3

InChI Key

ZEZXZZZNNOZHQI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CN2CCCC(C2)C(=O)N3CCOCC3)OC

Origin of Product

United States

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